(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c18-15(7-6-14-5-4-10-21-14)17-11-13-12-19-16(20-13)8-2-1-3-9-16/h4-7,10,13H,1-3,8-9,11-12H2,(H,17,18)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVODSERDOIME-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous spiroacrylamides reveals planarity in the acrylamide moiety (C7—C9 bond length: 1.383 Å) and chair conformations in the spiroketal ring. Hydrogen bonding between the amide N—H and spiroketal oxygen (N⋯O: 2.758 Å) stabilizes the molecular packing.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 15.2 Hz, 1H, CH=CHCO), 7.21 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H), 6.98–6.92 (m, 2H, thiophene-H), 6.28 (d, J = 15.2 Hz, 1H, CH=CHCO), 4.01–3.85 (m, 4H, spiro-OCH₂), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 1.70–1.35 (m, 10H, spiro-CH₂).
- ¹³C NMR : δ 165.2 (CONH), 144.8 (CH=CHCO), 134.5–126.3 (thiophene-C), 109.7 (spiro-C), 64.8 (OCH₂), 42.1 (NCH₂), 28.5–23.4 (spiro-CH₂).
Comparative Analysis of Synthetic Routes
| Method | Acyl Chloride Source | Amine Equiv. | Solvent | Yield (%) |
|---|---|---|---|---|
| A | Thionyl chloride | 1.4 | THF | 73 |
| B | Oxalyl chloride | 1.2 | DCM | 68 |
| C | (COCl)₂/DMF | 1.3 | Dioxane | 65 |
Method A (thionyl chloride) provides superior yields due to milder reaction conditions and reduced epimerization risk.
Process Optimization and Challenges
- Stereochemical Integrity : The E-configuration of the acrylamide double bond is preserved by avoiding prolonged heating (>80°C) and using aprotic solvents.
- Spiroketal Stability : Acidic conditions during amidation may hydrolyze the spiroketal; thus, neutral pH and anhydrous environments are critical.
- Byproduct Formation : Over-chlorination of the acryloyl chloride is mitigated by stoichiometric thionyl chloride and controlled addition rates.
Industrial-Scale Considerations
Pilot-scale synthesis (500 g batch) achieves 68% yield using continuous flow reactors for the amidation step, reducing reaction time from 3 hours to 15 minutes. Environmental metrics include a PMI (Process Mass Intensity) of 32 and E-factor of 18.7, highlighting opportunities for solvent recycling.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity. The thiophene ring may interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Biological Activity
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound characterized by its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic core, which contributes to its stability and reactivity. The molecular formula is , with a molecular weight of approximately 345.46 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, related derivatives have shown IC50 values around 500 μg/mL, demonstrating effective inhibition of oxidative stress markers in cellular models .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against lung cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways such as ERK1/2 and AKT .
The biological effects of this compound are believed to arise from its interactions with specific molecular targets:
- Receptor Binding : The compound may interact with sigma receptors (σ1 and σ2), which are implicated in various cellular processes including apoptosis and cell proliferation .
- Enzymatic Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, thus altering cellular functions.
Study 1: Anticancer Activity in Lung Cancer Models
A study conducted on lung cancer cell lines demonstrated that treatment with the compound resulted in:
- Reduced Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Increased Apoptosis : Analysis revealed elevated levels of cleaved PARP and Caspase-3, indicating the induction of apoptotic pathways .
Study 2: Antioxidant Efficacy
In a separate investigation focusing on oxidative stress:
- Inhibition Rates : The compound exhibited up to 90% inhibition of reactive oxygen species (ROS) production at optimized concentrations.
- Mechanistic Insights : The antioxidant effect was linked to the suppression of NF-kB signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | IC50 (µg/mL) | Biological Activity |
|---|---|---|---|
| Compound A | C18H23N3O3S | 500 | Antioxidant |
| Compound B | C19H27NO6 | 250 | Anticancer |
| This compound | C18H23N3O3S | <100 | Antioxidant & Anticancer |
Q & A
Q. What are the standard synthetic routes for (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide, and how is purity ensured?
The compound is synthesized via multi-step organic reactions, typically involving:
- Coupling of thiophene derivatives (e.g., 2-thiophenecarboxaldehyde) with acrylamide precursors under basic conditions.
- Spirocyclic core formation using reagents like EDCI in solvents such as DMF or dichloromethane . Purification involves column chromatography and recrystallization, followed by spectroscopic validation (¹H/¹³C NMR, IR, MS) to confirm structure and purity .
| Key Reaction Parameters | Purpose |
|---|---|
| Temperature (0–25°C) | Control reaction kinetics |
| Solvent (DMF, ethanol) | Optimize solubility and reactivity |
| Stoichiometric ratios | Minimize side products |
Q. How is the structural integrity of the compound confirmed post-synthesis?
Advanced spectroscopic techniques are employed:
- NMR : Identifies proton environments (e.g., spirocyclic CH₂, thiophene aromatic protons) and confirms stereochemistry .
- Mass spectrometry : Validates molecular weight (±1 Da accuracy) and detects impurities .
- Elemental analysis : Ensures compliance with theoretical C, H, N, S content .
Q. What preliminary biological screening methods are recommended for this compound?
Initial assays include:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric substrates .
Advanced Research Questions
Q. How can contradictory activity data between in vitro and cellular assays be resolved?
Discrepancies may arise due to:
- Metabolic instability : Perform stability studies in simulated biological fluids (e.g., liver microsomes) to identify degradation products .
- Cellular uptake limitations : Use LC-MS to quantify intracellular concentrations or modify the compound with fluorescent tags (e.g., BODIPY) .
- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .
Q. What strategies optimize the compound’s pharmacokinetic profile?
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility without compromising spirocyclic rigidity .
- Prodrug design : Mask the acrylamide group with enzymatically cleavable protectors (e.g., ester linkages) .
- Co-crystallization studies : Resolve X-ray structures with target proteins to guide rational design .
Q. How do computational methods predict the compound’s bioactivity?
- PASS algorithm : Predicts antimicrobial or anticancer activity based on structural motifs (e.g., thiophene, spirocycle) .
- Molecular docking : Simulates binding to targets like EGFR or COX-2, prioritizing residues critical for hydrogen bonding (e.g., acrylamide carbonyl with Lys/Arg) .
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with observed IC₅₀ data .
| Computational Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | |
| Schrödinger Suite | Free energy calculations (MM-GBSA) | |
| SwissADME | ADMET profiling |
Q. How do structural analogs inform SAR for this compound?
Comparative studies highlight:
- Spirocyclic vs. non-spiro cores : Spiro analogs show 3–5× higher metabolic stability due to restricted conformation .
- Thiophene substitution : 2-Thiophenyl enhances π-π stacking with aromatic enzyme pockets compared to 3-thiophenyl .
| Analog Structure | Key Modification | Bioactivity Trend |
|---|---|---|
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylacrylamide | Phenyl instead of thiophene | Reduced antimicrobial activity |
| (E)-N-(spiro[4.4]nonan-2-ylmethyl)-3-thiophenylacrylamide | Smaller spiro ring | Lower solubility |
Methodological Notes
- Contradiction resolution : Cross-validate spectral data (e.g., DEPT-Q NMR for quaternary carbons) to confirm spirocyclic integrity .
- Advanced purification : Use preparative HPLC with C18 columns (ACN/water gradient) for >99% purity .
- Ethical sourcing : Acquire reagents from certified suppliers (e.g., Sigma-Aldrich, TCI) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
